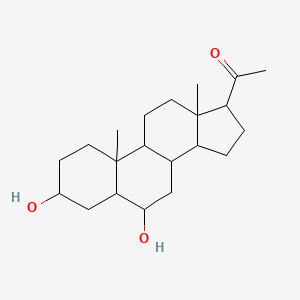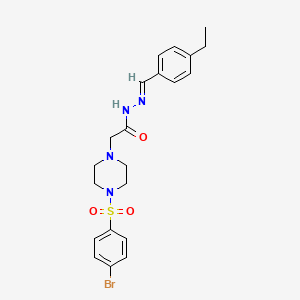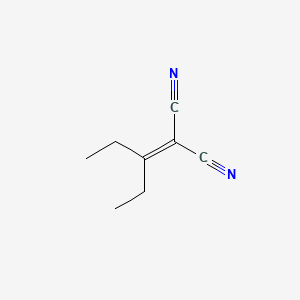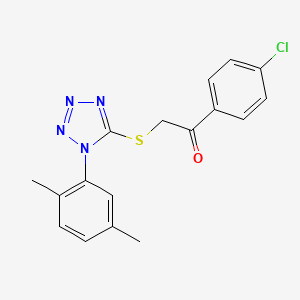![molecular formula C30H26ClN3O2S2 B11969744 (5Z)-3-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969744.png)
(5Z)-3-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “(5Z)-3-butil-5-[(3-{4-[(2-clorobencil)oxi]fenil}-1-fenil-1H-pirazolil-4-il)metileno]-2-tioxo-1,3-tiazolidin-4-ona” es una molécula orgánica sintética que presenta un núcleo de tiazolidinona. Este tipo de compuesto a menudo se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de este compuesto típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común podría incluir:
Formación del núcleo de tiazolidinona: Esto se puede lograr haciendo reaccionar una tioamida con una α-halo cetona en condiciones básicas.
Introducción del grupo pirazol: Este paso podría involucrar la condensación de un derivado de hidrazina con un compuesto 1,3-dicarbonílico.
Adición de los grupos fenil y clorobencilo: Estos grupos se pueden introducir a través de reacciones de sustitución nucleofílica.
Ensamblaje final: El paso final implicaría la condensación de los compuestos intermedios para formar el producto deseado.
Métodos de Producción Industrial
La producción industrial de moléculas tan complejas a menudo implica la optimización de la ruta sintética para maximizar el rendimiento y minimizar el costo. Esto puede incluir el uso de sintetizadores automatizados y reactores de flujo continuo para optimizar el proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo tioxo, lo que lleva a la formación de sulfóxidos o sulfófonos.
Reducción: Las reacciones de reducción pueden dirigirse a los dobles enlaces o al grupo tioxo, lo que podría producir tiazolidinonas o tiazolidinas.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrofílica o nucleofílica, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes nitrantes, agentes sulfonantes.
Productos Principales
Los productos principales de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir sulfóxidos, mientras que la reducción podría producir tiazolidinas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite varias reacciones de funcionalización.
Biología
Biológicamente, el compuesto puede exhibir actividades antimicrobianas, antiinflamatorias y anticancerígenas. Se puede utilizar en estudios para comprender los mecanismos de estas actividades y para desarrollar nuevos agentes terapéuticos.
Medicina
En medicina, los derivados de este compuesto podrían explorarse como posibles fármacos. Su eficacia y perfiles de seguridad se evaluarían mediante estudios preclínicos y clínicos.
Industria
Industrialmente, el compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su actividad biológica específica. Por ejemplo, si exhibe propiedades anticancerígenas, podría inhibir enzimas o vías de señalización específicas involucradas en la proliferación celular. Los objetivos moleculares podrían incluir quinasas, factores de transcripción u otras proteínas críticas para la supervivencia de las células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
Tiazolidinonas: Compuestos con un núcleo de tiazolidinona similar.
Pirazoles: Compuestos que presentan el anillo de pirazol.
Derivados de fenilo: Compuestos con grupos fenilo unidos a varios grupos funcionales.
Unicidad
La singularidad de este compuesto radica en su combinación de características estructurales, que pueden conferir actividades biológicas específicas no observadas en otros compuestos similares. Su capacidad para sufrir varias reacciones químicas también lo convierte en un bloque de construcción versátil para la química sintética.
Propiedades
Fórmula molecular |
C30H26ClN3O2S2 |
|---|---|
Peso molecular |
560.1 g/mol |
Nombre IUPAC |
(5Z)-3-butyl-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H26ClN3O2S2/c1-2-3-17-33-29(35)27(38-30(33)37)18-23-19-34(24-10-5-4-6-11-24)32-28(23)21-13-15-25(16-14-21)36-20-22-9-7-8-12-26(22)31/h4-16,18-19H,2-3,17,20H2,1H3/b27-18- |
Clave InChI |
HOABXMYRRUNEHX-IMRQLAEWSA-N |
SMILES isomérico |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)/SC1=S |
SMILES canónico |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11969668.png)



![7,7-Dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B11969707.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969711.png)
![N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11969713.png)


![[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11969724.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969727.png)


